Cobalt(III) Diastereoselectivity: Six-Membered vs. Five-Membered Chelate
In the stereoselective formation of sym-cis-[Co(edda)(diamine)]⁺ complexes (edda = ethylenediamine-N,N′-diacetate), the chiral bidentate ligand (2R,4R)-pentane-2,4-diamine (2R,4R-ptn) delivers a product diastereomer ratio Λ-sym-cis : Δ-sym-cis of 3 : 97, corresponding to a 97% preference for the Δ-sym-cis configuration [1]. Under identical experimental conditions, the analogous complex employing (1R,2R)-cyclohexane-1,2-diamine (R,R-chxn)—a widely used chiral 1,2-diamine that forms a five-membered chelate ring—yields a Λ-sym-cis : Δ-sym-cis ratio of only 60 : 40, a mere 40% Δ preference [1]. This represents a Δ-sym-cis stereoselectivity enhancement of 57 percentage points (97% vs. 40%) when substituting the six-membered chelating ptn for the five-membered chelating chxn scaffold [1].
| Evidence Dimension | Diastereoselectivity in octahedral cobalt(III) complex formation (Λ-sym-cis : Δ-sym-cis product ratio) |
|---|---|
| Target Compound Data | Λ-sym-cis : Δ-sym-cis = 3 : 97 (97% preference for Δ-sym-cis) |
| Comparator Or Baseline | (1R,2R)-cyclohexane-1,2-diamine (R,R-chxn): Λ-sym-cis : Δ-sym-cis = 60 : 40 (40% Δ preference) |
| Quantified Difference | Δ-sym-cis selectivity enhanced by 57 percentage points (97% vs. 40%) |
| Conditions | [Co(edda)(diamine)]⁺ complex; edda = ethylenediamine-N,N′-diacetate; Co(III) octahedral coordination sphere; diastereomers separated and characterized by X-ray crystallography; J. Chem. Soc., Dalton Trans., 1994 |
Why This Matters
For laboratories synthesizing configurationally pure cobalt(III) complexes—whether for asymmetric catalysis, chiral resolution, or metallodrug development—the near-quantitative diastereoselectivity of (2R,4R)-ptn eliminates the need for chromatographic separation of diastereomers, directly reducing purification cost and improving isolated yield compared to R,R-chxn.
- [1] Yashiro, M.; Murata, T.; Sato, M.; Kosaka, M.; Kobayashi, K.; Sakurai, T.; Yoshikawa, S.; Komiyama, M.; Yano, S. J. Chem. Soc., Dalton Trans. 1994, 1511–1516. DOI: 10.1039/DT9940001511 View Source
